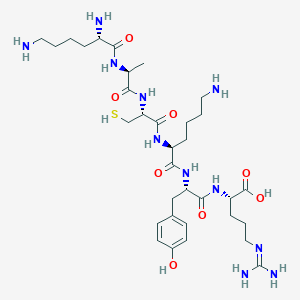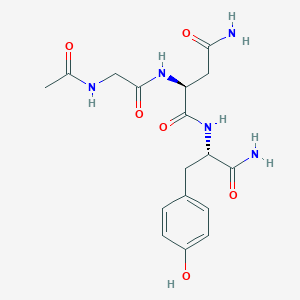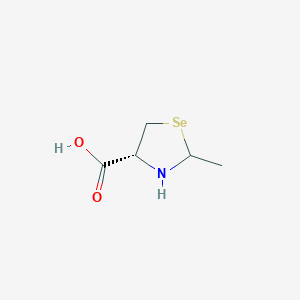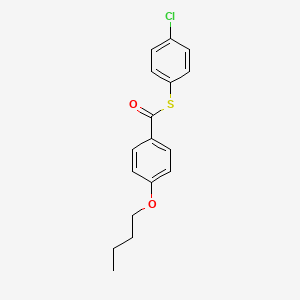![molecular formula C24H20N2O6 B14243962 Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester CAS No. 474335-16-5](/img/structure/B14243962.png)
Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid and is characterized by the presence of two ester groups and a phenylenebis(carbonylimino) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester typically involves the esterification of benzoic acid derivatives with appropriate reagents. One common method involves the reaction of benzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release benzoic acid derivatives, which can then interact with enzymes and receptors in biological systems. The phenylenebis(carbonylimino) linkage may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-: A similar compound with a different ester group.
Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-, diethyl ester: Another ester derivative with ethyl groups instead of methyl groups.
Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-, dipropyl ester: A derivative with propyl ester groups.
Uniqueness
The uniqueness of benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester lies in its specific ester groups and the phenylenebis(carbonylimino) linkage. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
474335-16-5 |
|---|---|
Fórmula molecular |
C24H20N2O6 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
methyl 3-[[3-[(3-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C24H20N2O6/c1-31-23(29)17-8-4-10-19(13-17)25-21(27)15-6-3-7-16(12-15)22(28)26-20-11-5-9-18(14-20)24(30)32-2/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
JSCSUKGOBXBEOV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)

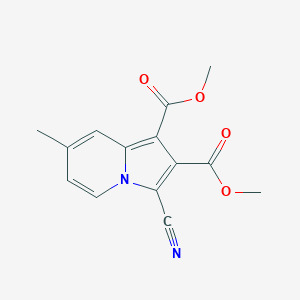
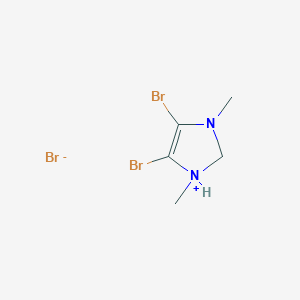
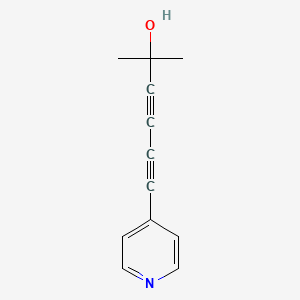
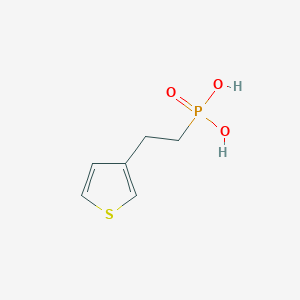
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
